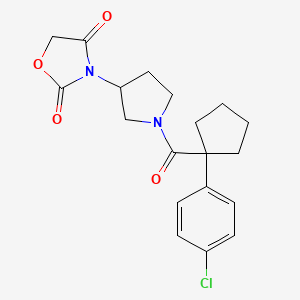

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4/c20-14-5-3-13(4-6-14)19(8-1-2-9-19)17(24)21-10-7-15(11-21)22-16(23)12-26-18(22)25/h3-6,15H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZYTIVNMOJKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. Its unique structure incorporates various pharmacophores that may contribute to its biological activity. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 392.9 g/mol

- CAS Number: 1798640-54-6

- Density and Boiling Point: Not available in current literature

Synthesis

The synthesis of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step reactions starting from simpler precursors. The synthesis pathway generally includes the formation of key intermediates followed by cyclization to yield the final product.

Synthetic Route Overview:

- Formation of Pyrrolidine Derivative: Starting from 4-chlorophenyl cyclopentanecarbonyl chloride reacted with pyrrolidine.

- Cyclization: The oxazolidine ring is formed through further reactions involving diones.

- Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

Research into the biological activity of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been limited, but it is hypothesized to exhibit several activities based on its structural components.

Potential Biological Activities:

- Antidiabetic Properties: The thiazolidinedione (TZD) moiety suggests potential insulin-sensitizing effects, similar to other TZD derivatives known for their antidiabetic properties.

- Antimicrobial Activity: Compounds with similar structures have shown activity against various pathogens, indicating possible antimicrobial properties .

- Anti-parasitic Effects: Related compounds have demonstrated efficacy against Toxoplasma gondii, suggesting that this compound may also possess anti-parasitic activity .

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related compounds provide insights into its potential biological effects.

| Compound | Activity | Reference |

|---|---|---|

| 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene acetic acid | Anti-Toxoplasma gondii | |

| TZD derivatives | Insulin sensitization | |

| Thiazolidinone derivatives | Antimicrobial |

The precise mechanism of action for 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione remains to be fully elucidated. However, it is likely to involve interactions with specific enzymes or receptors involved in metabolic pathways or pathogen inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, comparisons are drawn with halogen-substituted analogs from recent studies.

Key Findings :

Halogen Effects: The 4-chlorophenyl group in the target compound and C1/C2 confers moderate lipophilicity (LogP ~3.5–5.3), which may enhance membrane permeability. Bromine substitution (C3/C4) increases molecular weight and potency (lower IC₅₀), suggesting heavier halogens improve cytotoxicity .

Structural Complexity: The cyclopentanecarbonyl-pyrrolidine linker in the target compound introduces conformational rigidity, contrasting with the flexible enone chains in C1–C3. This rigidity may improve target selectivity but reduce solubility.

Biological Activity :

- While C1–C4 exhibit cytotoxic activity against cancer cell lines (IC₅₀: 4.2–12.4 μM), the target compound’s oxazolidine-2,4-dione core is more commonly associated with anticonvulsant or antimicrobial activity in literature. Direct cytotoxic data for the target compound are unavailable, necessitating further study.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Step | Typical Conditions | Catalysts/Solvents | Yield Range | Reference |

|---|---|---|---|---|

| Cyclization | 80–100°C, N₂ atmosphere | Pd/C, DMF | 60–75% | |

| Acylation | RT, anhydrous | TEA, THF | 70–85% | |

| Final Coupling | 0°C to RT, pH 7.0–7.5 | EDCI, DCM | 50–65% |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 4-chlorophenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm, while the oxazolidine-dione carbonyls resonate near δ 170–175 ppm .

- X-ray Crystallography : Resolve complex stereochemistry (e.g., pyrrolidine ring conformation) and validate molecular geometry .

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can contradictory reports on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

Answer:

Contradictions often arise from divergent assay conditions or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Compare results across enzymatic (e.g., fluorogenic substrate hydrolysis) and cell-based assays (e.g., MTT for cytotoxicity) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric groups .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., cyclooxygenase-2) versus non-target proteins .

Q. Example Workflow :

In vitro enzyme inhibition assay → Identify IC₅₀ values.

Cytotoxicity screening → Establish selectivity index (IC₅₀_enzyme / IC₅₀_cell).

Molecular dynamics simulations → Validate target engagement .

Advanced: What experimental approaches are recommended to elucidate the mechanism of action?

Answer:

- Biochemical Profiling : Use activity-based protein profiling (ABPP) with fluorescent probes to identify enzyme targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified enzymes .

- Metabolic Stability Studies : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, informing pharmacokinetic optimization .

- Gene Knockdown Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) to confirm functional relevance .

Basic: What are the primary challenges in resolving the stereochemistry of this compound?

Answer:

The compound’s stereogenic centers (e.g., pyrrolidine C3, cyclopentane ring) require:

- Chiral Chromatography : Use Chiralpak® columns with heptane/ethanol mobile phases to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .

- Cocrystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) for X-ray analysis .

Advanced: How should researchers design stability studies under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light Sensitivity : Expose to UV (365 nm) and visible light; quantify photodegradation products .

Q. Table 2: Stability Protocol for Physiological Conditions

| Condition | Parameters | Analytical Method | Key Metrics |

|---|---|---|---|

| Acidic (pH 1.2) | 37°C, 72 hours | HPLC-UV | % Parent compound |

| Neutral (pH 7.4) | 37°C, 7 days | LC-MS | Degradation products |

| Oxidative Stress | 3% H₂O₂, 24 hours | NMR | Structural integrity |

Advanced: What computational tools are effective for predicting SAR and off-target effects?

Answer:

- QSAR Modeling : Use Schrödinger’s QikProp to correlate substituent properties (e.g., logP, polar surface area) with activity .

- Docking Simulations (Glide) : Screen against the Protein Data Bank (PDB) to identify off-target binding .

- ADMET Prediction : SwissADME or ADMETlab 2.0 to optimize bioavailability and reduce toxicity .

Notes

- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting, avoiding commercial or industrial contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.